p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide: is a complex organic compound with the molecular formula C21-H26-N4-O3-S and a molecular weight of 414.57 . This compound contains various functional groups, including amidine, sulfonamide, and piperidine moieties, making it a versatile molecule in chemical research and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the piperidine derivative. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amidino Group: This step involves the reaction of the intermediate with an amidine reagent under controlled conditions.
Sulfonamide Formation:
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amidine groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, affecting their properties and applications.
Other Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share the piperidine ring but differ in other functional groups.
The uniqueness of this compound lies in its combination of functional groups, providing a versatile platform for various applications.
Eigenschaften
CAS-Nummer |
92953-62-3 |
---|---|
Molekularformel |
C21H26N4O3S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-[(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)sulfamoyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H26N4O3S/c22-20(23)17-9-11-18(12-10-17)29(27,28)24-19(15-16-7-3-1-4-8-16)21(26)25-13-5-2-6-14-25/h1,3-4,7-12,19,24H,2,5-6,13-15H2,(H3,22,23) |
InChI-Schlüssel |
NQQVPEXSXMYDLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.